![molecular formula C11H9ClN2O B13123478 (6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
(6-Chloro-[2,3'-bipyridin]-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-[2,3’-bipyridin]-4-yl)methanol: is a chemical compound that belongs to the class of bipyridines. Bipyridines are organic compounds that consist of two pyridine rings connected by a single bond. The presence of a chlorine atom at the 6th position and a hydroxymethyl group at the 4th position of the bipyridine structure gives this compound its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-[2,3’-bipyridin]-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-chloro-2,3’-bipyridine.
Hydroxymethylation: The key step involves the introduction of a hydroxymethyl group at the 4th position of the bipyridine ring. This can be achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of (6-Chloro-[2,3’-bipyridin]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: (6-Chloro-[2,3’-bipyridin]-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-chloro-2,3’-bipyridine-4-carboxylic acid.
Reduction: Formation of 6-chloro-2,3’-bipyridine-4-methanol derivatives.
Substitution: Formation of 6-substituted-2,3’-bipyridine-4-methanol derivatives.
科学的研究の応用
Chemistry:
Catalysis: (6-Chloro-[2,3’-bipyridin]-4-yl)methanol is used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which can act as catalysts in various organic reactions.
Biology:
Biological Probes: The compound can be used as a fluorescent probe in biological studies due to its ability to form complexes with metal ions.
Medicine:
Drug Development: Research is ongoing to explore the potential of (6-Chloro-[2,3’-bipyridin]-4-yl)methanol derivatives as therapeutic agents, particularly in the treatment of diseases involving metal ion dysregulation.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of (6-Chloro-[2,3’-bipyridin]-4-yl)methanol involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The specific pathways and molecular targets depend on the nature of the metal ion and the biological context.
類似化合物との比較
6-Chloro-2,3’-bipyridine: Lacks the hydroxymethyl group, making it less versatile in forming derivatives.
4-Hydroxymethyl-2,3’-bipyridine: Lacks the chlorine atom, affecting its reactivity and coordination properties.
6-Bromo-[2,3’-bipyridin]-4-yl)methanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness:
- The presence of both the chlorine atom and the hydroxymethyl group in (6-Chloro-[2,3’-bipyridin]-4-yl)methanol provides a unique combination of reactivity and coordination properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
(2-chloro-6-pyridin-3-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-5-8(7-15)4-10(14-11)9-2-1-3-13-6-9/h1-6,15H,7H2 |
InChIキー |
RUASZDPAJWBTBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=C2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


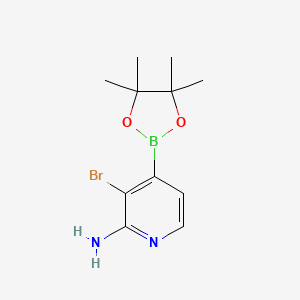
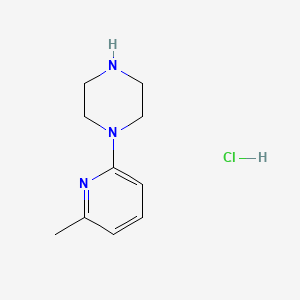
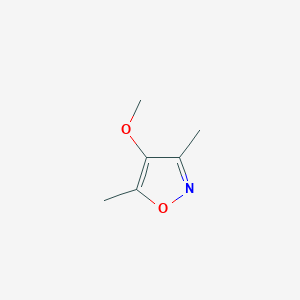

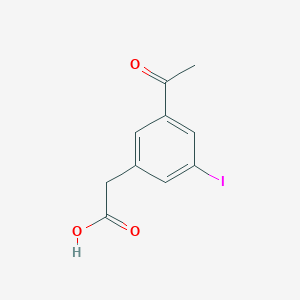


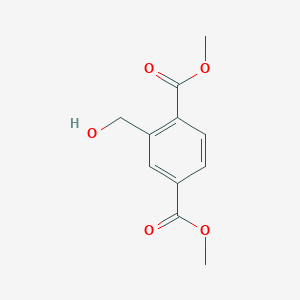

![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)

![5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B13123456.png)
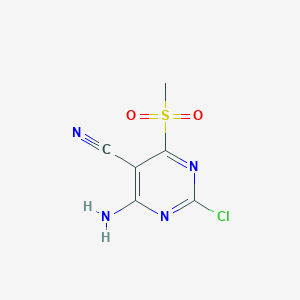
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)
